beta-Cyanoethyl phosphorodichloridite
Overview
Description
Beta-Cyanoethyl phosphorodichloridite, also known as this compound, is a useful research compound. Its molecular formula is C3H4Cl2NOP and its molecular weight is 171.95 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Oligonucleotide Synthesis : Claesen, Segers, and Tesser (2010) explored the use of various β-functionalized ethyl protective groups on phosphorodichloridites, including β-cyanoethyl phosphorodichloridite, for oligodeoxynucleotide synthesis on a solid support. Their study highlighted the compound's utility in the efficient synthesis of thymidine decamers, a critical component in genetic engineering and research Claesen, Segers, & Tesser, 2010.
Chemical Synthesis Innovations : Majewski (2009) demonstrated the synthesis of trivalent organophosphorus esters such as phosphorodichloridites, including β-cyanoethyl variants, through a HCl-catalyzed reaction. This method provides a straightforward approach to producing these compounds, essential for various synthetic pathways in chemical research Majewski, 2009.
Phosphitylating Reagent for Biomolecules : Zhang (2012) described 2-Cyanoethyl N,N,N′,N′-tetraisopropylphosphorodiamidite, a derivative of β-cyanoethyl phosphorodichloridite, as a phosphitylating reagent. It is used for preparing various phosphorylated biomolecules, demonstrating its significance in biochemistry and molecular biology for creating nucleoside carbohydrate conjugates, phospholipids, and glycopeptides Zhang, 2012.
Environmental Polymer Applications : Morin-Crini and Crini (2013) discussed the use of β-cyclodextrin–epichlorohydrin polymers, highlighting the chemical versatility and utility of β-functionalized compounds in environmental applications. These materials are used for sorption-oriented processes, wastewater detoxification, color removal, and solution purification, underlining the environmental significance of β-cyanoethyl phosphorodichloridite derivatives Morin-Crini & Crini, 2013.
Photostabilizing Agents in Fluorescence Imaging : Glembockyte and Cosa (2017) explored the use of photostabilizing agents, including β-mercaptoethanol derived from β-cyanoethyl phosphorodichloridite, in fluorescence imaging. Their research contributes to understanding the mechanistic aspects of photostabilization, crucial for enhancing the reliability and longevity of fluorescent probes in biomedical imaging Glembockyte & Cosa, 2017.
Mechanism of Action
Target of Action
2-Cyanoethyl Phosphorodichloridite, also known as beta-Cyanoethyl phosphorodichloridite or 3-dichlorophosphanyloxypropanenitrile, primarily targets transcriptional factors . These transcriptional factors play a crucial role in regulating gene expression, which is essential for various biological processes.
Mode of Action
The compound’s interaction with its targets involves the regulation of transcriptional factors, such as cardiac and chloride channels .
Biochemical Analysis
Biochemical Properties
2-Cyanoethyl Phosphorodichloridite is known to be a protecting reagent in DNA synthesis . It plays a significant role in biochemical reactions, particularly in the process of phosphorylation
Cellular Effects
It is suggested that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is suggested that it may be related to the inhibition of growth factor receptors in platelets
Dosage Effects in Animal Models
There is currently no available information on how the effects of 2-Cyanoethyl Phosphorodichloridite vary with different dosages in animal models .
Properties
IUPAC Name |
3-dichlorophosphanyloxypropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl2NOP/c4-8(5)7-3-1-2-6/h1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJQVOIPLQDHCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COP(Cl)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl2NOP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80226983 | |
Record name | beta-Cyanoethyl phosphorodichloridite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80226983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76101-30-9 | |
Record name | Phosphorodichloridous acid, 2-cyanoethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76101-30-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-Cyanoethyl phosphorodichloridite | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076101309 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | beta-Cyanoethyl phosphorodichloridite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80226983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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